

Selectivity Profile of ER Degradar 5: A Technical Overview

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Compound of Interest

Compound Name: *ER degrader 5*

Cat. No.: *B12388038*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the selectivity profile of the novel oral selective estrogen receptor (ER) degrader, ER α degrader 5 (also referred to as Compound 40). The information herein is compiled from published research to assist in understanding its therapeutic potential and off-target landscape.

Introduction to ER Degradar 5

ER α degrader 5 is a thieno[2,3-e]indazole derivative identified as a potent and selective estrogen receptor degrader (SERD).^[1] It has demonstrated significant anti-proliferative activity in ER-positive breast cancer cell lines and robust antitumor efficacy in preclinical xenograft models.^[1] This guide focuses on the critical aspect of its selectivity, a key determinant of its therapeutic index.

Quantitative Efficacy and Potency

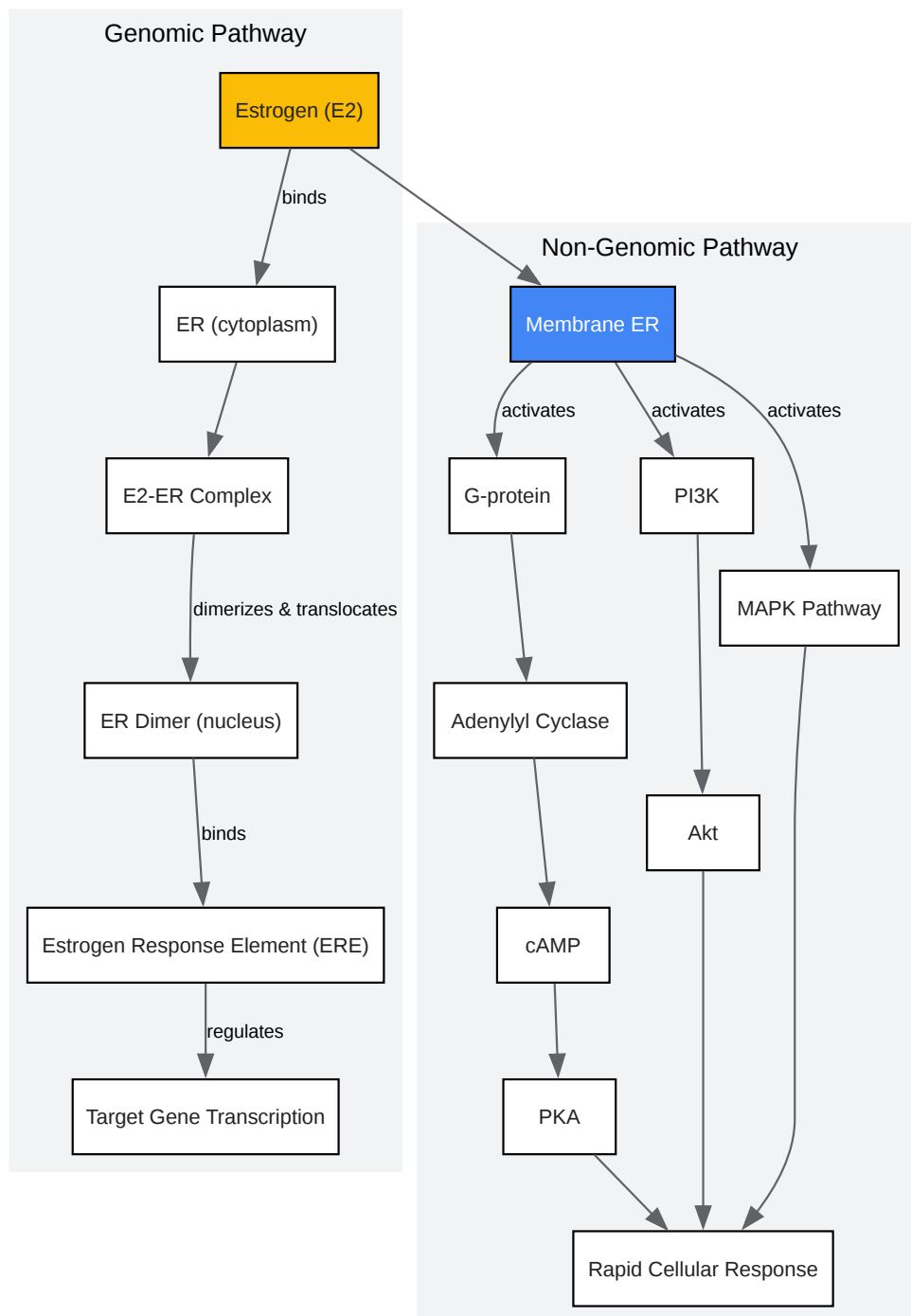
ER α degrader 5 has shown high potency in degrading ER α and inhibiting the growth of ER-positive breast cancer cells. The following table summarizes the key quantitative data reported for this compound.^[1]

Parameter	Cell Line	Value (nM)
EC50 (ER α Degradation)	-	1.1
IC50 (Anti-proliferative Activity)	MCF-7	1.0

Understanding the Estrogen Receptor Signaling Pathway

To appreciate the mechanism of action and potential selectivity concerns of an ER degrader, it is essential to understand the estrogen receptor signaling pathway. ER signaling can be broadly divided into genomic and non-genomic pathways, both of which contribute to cell proliferation, survival, and differentiation.

Estrogen Receptor Signaling Pathways

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Estrogen Receptor Signaling Pathways

Experimental Protocols for Determining Selectivity

A comprehensive assessment of a drug candidate's selectivity is crucial for predicting its safety profile. While specific selectivity data for **ER degrader 5** beyond its primary target is not extensively available in the public domain, this section outlines the standard, state-of-the-art methodologies used to generate such a profile for selective estrogen receptor degraders.

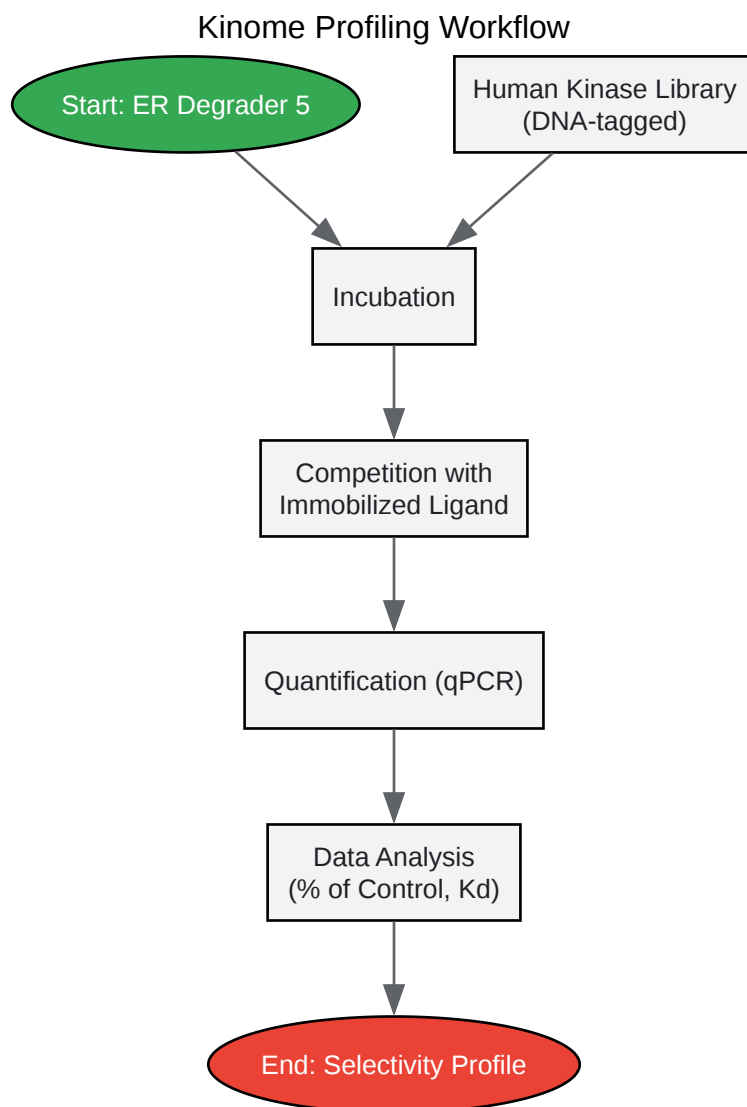
Kinome Profiling for Off-Target Kinase Interactions

Kinase inhibitors are a major class of drugs, and off-target kinase activity is a common source of toxicity. Kinome scanning assays are therefore essential to assess the selectivity of new chemical entities.

Methodology: KINOMEScan™

This method is a high-throughput, affinity-based competition binding assay.

- **Library Preparation:** A comprehensive panel of human kinases is expressed as DNA-tagged fusion proteins.
- **Compound Incubation:** The test compound (**ER degrader 5**) is incubated with the kinase library.
- **Ligand Competition:** An immobilized, active-site directed ligand is introduced to compete with the test compound for binding to the kinases.
- **Quantification:** The amount of each kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the binding site.
- **Data Analysis:** The results are typically expressed as a percentage of control, and dissociation constants (K_d) can be calculated for significant interactions.



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Kinome Profiling Workflow

Unbiased Proteomics for Global Off-Target Identification

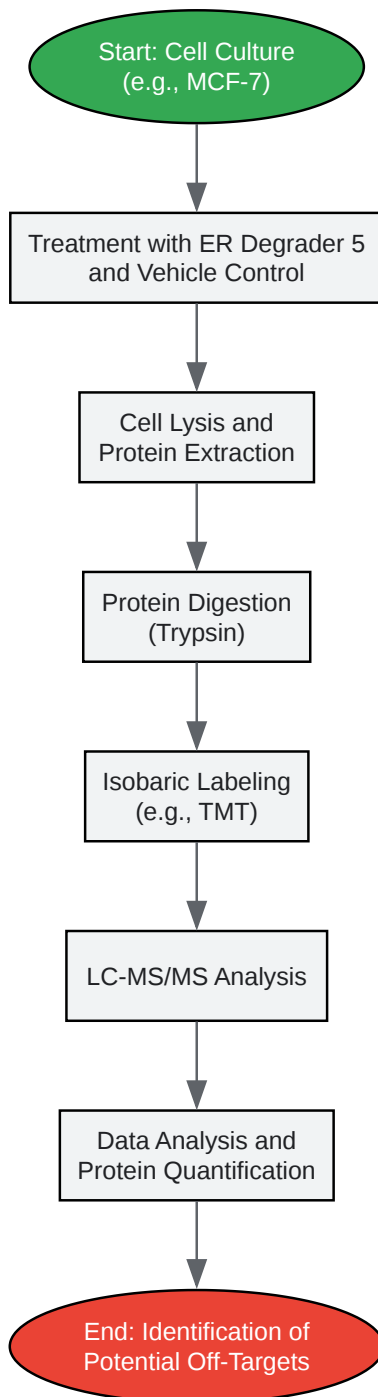
Mass spectrometry-based proteomics provides an unbiased and global view of a compound's interactions with the entire proteome, enabling the identification of unanticipated off-targets.

Methodology: Chemoproteomics

This approach aims to identify the direct and indirect protein targets of a small molecule.

- **Cell Culture and Treatment:** ER-positive breast cancer cells (e.g., MCF-7) are cultured and treated with **ER degrader 5** at a specific concentration and for a defined duration. A vehicle control (e.g., DMSO) is run in parallel.
- **Cell Lysis and Protein Extraction:** Cells are lysed, and the total proteome is extracted.
- **Protein Digestion:** Proteins are digested into peptides, typically using trypsin.
- **Isobaric Labeling (e.g., TMT or iTRAQ):** Peptides from the treated and control samples are labeled with different isobaric tags. This allows for multiplexing and accurate relative quantification of proteins in a single mass spectrometry run.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** The labeled peptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
- **Data Analysis:** The resulting spectra are used to identify and quantify thousands of proteins. Proteins that show a significant change in abundance in the presence of **ER degrader 5** are considered potential off-targets.

Chemoproteomics Workflow for Off-Target ID

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Chemoproteomics Workflow

Conclusion

ER α degrader 5 is a highly potent molecule against its intended target, the estrogen receptor. While comprehensive public data on its broader selectivity profile is limited, the established methodologies of kinome scanning and chemoproteomics provide a robust framework for a thorough evaluation. Such studies are critical to fully characterize its off-target interaction landscape and to ensure a favorable safety profile as it progresses through preclinical and clinical development. The data presented in this guide, along with the detailed experimental protocols, offer a foundational understanding for researchers and drug development professionals working on this and similar targeted therapies.

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References

- 1. medchemexpress.com [medchemexpress.com]
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